Cas no 474010-06-5 (1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid)
1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole-2-carboxylicacid,1-(2-propenyl)-(9CI)
- 1-prop-2-enylpyrrole-2-carboxylic acid
- 1-Allyl-1H-pyrrole-2-carboxylic acid
- 1-Allyl-1H-pyrrole-2-carboxylicacid
- AKOS017515958
- 1H-Pyrrole-2-carboxylic acid, 1-(2-propenyl)-
- SMGNFDMPVRPMPZ-UHFFFAOYSA-N
- Z1255380550
- 1-allyl-1H-pyrrole-2-carboxlic acid
- CS-0237036
- DTXSID70665024
- DB-279868
- 474010-06-5
- SCHEMBL4739140
- EN300-176872
- 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid
- SB63717
- 1-allyl-1H-pyrrole-2-caboxylic acid
-
- Inchi: 1S/C8H9NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h2-4,6H,1,5H2,(H,10,11)
- InChI Key: SMGNFDMPVRPMPZ-UHFFFAOYSA-N
- SMILES: OC(C1=CC=CN1CC=C)=O
Computed Properties
- Exact Mass: 151.063328530g/mol
- Monoisotopic Mass: 151.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 42.2Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 294.4±23.0 °C at 760 mmHg
- Flash Point: 131.9±22.6 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P769030-10mg |
1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid |
474010-06-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P769030-50mg |
1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid |
474010-06-5 | 50mg |
$ 185.00 | 2022-06-03 | ||
| TRC | P769030-100mg |
1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid |
474010-06-5 | 100mg |
$ 295.00 | 2022-06-03 | ||
| Chemenu | CM520705-1g |
1-Allyl-1H-pyrrole-2-carboxylic acid |
474010-06-5 | 97% | 1g |
$744 | 2024-07-16 | |
| Enamine | EN300-176872-0.05g |
1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid |
474010-06-5 | 95% | 0.05g |
$179.0 | 2023-09-20 | |
| Enamine | EN300-176872-0.1g |
1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid |
474010-06-5 | 95% | 0.1g |
$268.0 | 2023-09-20 | |
| Enamine | EN300-176872-0.25g |
1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid |
474010-06-5 | 95% | 0.25g |
$383.0 | 2023-09-20 | |
| Enamine | EN300-176872-0.5g |
1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid |
474010-06-5 | 95% | 0.5g |
$601.0 | 2023-09-20 | |
| Enamine | EN300-176872-1.0g |
1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid |
474010-06-5 | 95% | 1.0g |
$770.0 | 2023-07-06 | |
| Enamine | EN300-176872-2.5g |
1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid |
474010-06-5 | 95% | 2.5g |
$1509.0 | 2023-09-20 |
1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid
Comprehensive Guide to 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid (CAS No. 474010-06-5): Properties, Applications, and Market Insights
1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid (CAS No. 474010-06-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrrole derivative features a carboxylic acid functional group and an allyl substituent, making it a versatile building block for synthesizing more complex molecules. Its molecular formula is C8H9NO2, with a molecular weight of 151.16 g/mol.
The compound's unique structure contributes to its reactivity and potential applications. Researchers are particularly interested in its role as an intermediate in the synthesis of heterocyclic compounds, which are crucial in drug discovery. Recent studies have explored its use in developing novel therapeutic agents, especially in areas like anti-inflammatory and antimicrobial applications, aligning with current trends in pharmaceutical research.
From a physicochemical perspective, 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid typically appears as a white to off-white crystalline powder. It exhibits moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but limited solubility in water. These properties make it suitable for various organic synthesis applications, particularly in solution-phase reactions.
The synthetic utility of this compound has been highlighted in several recent publications. Its allyl group offers opportunities for further functionalization through reactions like cross-coupling or click chemistry, which are currently hot topics in medicinal chemistry. Additionally, the carboxylic acid moiety allows for easy derivatization into esters, amides, or other important functional groups commonly found in bioactive molecules.
In the context of green chemistry trends, researchers are investigating more sustainable methods for producing 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid. Recent advancements include catalytic processes that reduce waste and improve atom economy, addressing the growing demand for environmentally friendly synthesis in the chemical industry.
The commercial availability of CAS 474010-06-5 has increased in recent years, with several specialty chemical suppliers listing it in their catalogs. Market analysis shows growing interest from pharmaceutical companies and research institutions, particularly in North America and Europe. The compound's price point varies depending on purity and quantity, typically ranging from research-scale milligrams to kilogram quantities for industrial applications.
Quality control is essential when working with 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid. Reputable suppliers provide comprehensive analytical data including HPLC purity, NMR spectra, and mass spectrometry results. These specifications are particularly important for researchers in drug discovery who require high-purity intermediates for their synthetic campaigns.
Storage recommendations for this compound typically suggest keeping it in a cool, dry place, protected from light. While stable under normal laboratory conditions, like many organic acids, it should be handled with appropriate precautions to maintain its integrity over time. Proper storage aligns with current laboratory safety standards and ensures consistent performance in synthetic applications.
The future outlook for 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid appears promising. With increasing interest in pyrrole-based pharmaceuticals and the continuous evolution of synthetic methodologies, this compound is likely to maintain its relevance in organic synthesis. Researchers are particularly excited about its potential in developing targeted therapies, a rapidly growing area in medicinal chemistry.
For those seeking more technical information about CAS 474010-06-5, numerous scientific databases contain detailed physicochemical data, synthetic protocols, and safety information. The compound's growing presence in the literature suggests it will continue to be an important tool for chemists working in drug development and material science applications.
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